molecular formula C9H15N B13591955 1-Methyl-4-prop-2-ynylpiperidine CAS No. 1393541-21-3

1-Methyl-4-prop-2-ynylpiperidine

Katalognummer: B13591955
CAS-Nummer: 1393541-21-3
Molekulargewicht: 137.22 g/mol
InChI-Schlüssel: MMVTWSYBXCLOHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-prop-2-ynylpiperidine is an organic compound with the chemical formula C9H15N. It belongs to the class of compounds containing propargyl and piperidinyl groups. This compound is a colorless liquid with a pungent odor and is used in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-4-prop-2-ynylpiperidine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-prop-2-ynylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-prop-2-ynylpiperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-prop-2-ynylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels in the brain . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-4-prop-2-ynylpiperidine is unique due to the presence of both a propargyl group and a piperidine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

1393541-21-3

Molekularformel

C9H15N

Molekulargewicht

137.22 g/mol

IUPAC-Name

1-methyl-4-prop-2-ynylpiperidine

InChI

InChI=1S/C9H15N/c1-3-4-9-5-7-10(2)8-6-9/h1,9H,4-8H2,2H3

InChI-Schlüssel

MMVTWSYBXCLOHG-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)CC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.